Cas no 1454901-93-9 (Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate)

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a boronic ester derivative widely used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its key advantages include stability under ambient conditions, facilitating handling and storage, and compatibility with a broad range of reaction conditions. The tert-butyl ester group enhances solubility in organic solvents while protecting the carboxylate functionality, enabling selective transformations. The tetramethyl dioxaborolane moiety provides reliable reactivity for boron-mediated coupling processes, making it valuable for constructing complex molecules in pharmaceutical and materials chemistry. Its well-defined structure ensures consistent performance in synthetic applications.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate structure
1454901-93-9 structure
Product Name:Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
CAS No:1454901-93-9
MF:C14H27BO4
MW:270.172785043716
CID:2137356
Update Time:2025-06-30

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
    • tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
    • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
    • Inchi: 1S/C14H27BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8-10H2,1-7H3
    • InChI Key: OWUSSBXHQKQHSK-UHFFFAOYSA-N
    • SMILES: O1B(CCCC(=O)OC(C)(C)C)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 315
  • Topological Polar Surface Area: 44.8

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
1454901-93-9 98%
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A2B Chem LLC
AI36283-5g
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
1454901-93-9 98%
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Additional information on Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Comprehensive Overview of Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS No. 1454901-93-9)

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a highly versatile boronic ester compound widely utilized in organic synthesis, pharmaceutical research, and material science. With the CAS number 1454901-93-9, this chemical has gained significant attention due to its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern drug discovery and agrochemical development. The compound's unique structure, featuring a tert-butyl ester group and a dioxaborolane moiety, offers exceptional stability and reactivity, making it a preferred choice for researchers.

In recent years, the demand for boron-containing compounds like Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has surged, driven by advancements in bioconjugation techniques and proteolysis-targeting chimeras (PROTACs). These applications are particularly relevant in the context of targeted drug delivery and cancer therapeutics, topics frequently searched in scientific databases and AI-driven platforms. The compound's ability to form stable C-B bonds under mild conditions aligns with the growing trend toward green chemistry and sustainable synthesis protocols.

From a structural perspective, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this molecule acts as a protective mask for the boronic acid functionality, enhancing its shelf life and handling safety. This feature is critical for industrial-scale applications, where compound stability and reproducibility are paramount. Additionally, the tert-butyl ester moiety provides steric hindrance, reducing unwanted side reactions during multi-step syntheses—a property highly valued in the production of complex natural products and peptide mimetics.

The synthesis of Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the reaction of 4-bromobutanoic acid with bis(pinacolato)diboron in the presence of palladium catalysts, followed by esterification with tert-butanol. This process highlights the compound's alignment with atom-economical principles, a hot topic in process chemistry forums. Researchers often search for optimized synthetic routes and catalytic systems to improve yields, reflecting the compound's industrial relevance.

Beyond synthetic applications, CAS 1454901-93-9 has emerged as a tool in chemical biology for labeling biomolecules. Its compatibility with click chemistry protocols—especially those involving azide-alkyne cycloadditions—makes it invaluable for studying protein-protein interactions and cellular imaging. These applications resonate with current trends in precision medicine and diagnostic probe development, areas generating substantial interest in academic and pharmaceutical circles.

Quality control of Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate relies heavily on advanced analytical techniques such as NMR spectroscopy (particularly 11B NMR) and high-resolution mass spectrometry. Purity standards are rigorously maintained to meet the requirements of Good Manufacturing Practice (GMP) for pharmaceutical intermediates—a frequent search term among quality assurance professionals. The compound typically appears as a colorless to pale yellow liquid with defined boiling point and refractive index parameters.

Environmental and safety assessments of this compound emphasize its low bioaccumulation potential and ready biodegradability under standard OECD test conditions. These characteristics align with the Principles of Green Chemistry, addressing growing concerns about persistent organic pollutants in the chemical industry. Such data is increasingly requested in Environmental, Social, and Governance (ESG) reporting frameworks.

Future research directions for Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate may explore its utility in metal-organic frameworks (MOFs) for gas storage or as a monomer for boron-containing polymers with self-healing properties. These innovative applications correspond to trending searches in materials science databases, highlighting the compound's interdisciplinary potential.

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